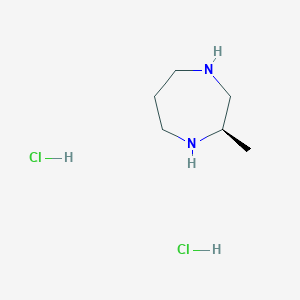

(2R)-2-Methyl-1,4-diazepane;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-2-Methyl-1,4-diazepane;dihydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of a diazepane ring substituted with a methyl group at the second position. The compound is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-1,4-diazepane;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a methylating agent, followed by cyclization to form the diazepane ring. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes precise control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

(2R)-2-Methyl-1,4-diazepane;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The diazepane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while substitution reactions can introduce various functional groups into the diazepane ring.

Aplicaciones Científicas De Investigación

Nicotinic Acetylcholine Receptor Modulation

Research indicates that compounds related to (2R)-2-Methyl-1,4-diazepane exhibit significant activity at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. These receptors are implicated in various neurological disorders, including depression and anxiety. Studies have demonstrated that derivatives of diazepanes can act as partial agonists at these receptors, showing potential antidepressant-like effects in animal models .

Antidepressant Properties

In vivo studies have shown that certain derivatives of (2R)-2-Methyl-1,4-diazepane can produce significant antidepressant-like behaviors in forced swim tests and other behavioral assays. These findings suggest that the compound may influence neurotransmitter systems associated with mood regulation .

Neuroprotective Effects

Research has also pointed to neuroprotective properties of diazepane derivatives. They may help mitigate neurodegeneration by modulating excitatory neurotransmitter release or enhancing synaptic plasticity . This aspect is particularly relevant in the context of age-related cognitive decline and neurodegenerative diseases.

Case Study 1: Antidepressant Efficacy

A study evaluating various diazepane derivatives, including (2R)-2-Methyl-1,4-diazepane, found that specific modifications to the compound's structure enhanced its selectivity for α4β2-nAChRs while reducing off-target effects on other receptor subtypes. This selectivity is crucial for developing safer antidepressant medications with fewer side effects .

Case Study 2: Neuroprotection in Animal Models

In another investigation, (2R)-2-Methyl-1,4-diazepane was tested for its neuroprotective capabilities in models of ischemic stroke. The results indicated a reduction in neuronal death and improved functional recovery post-injury when treated with the compound, suggesting its potential role in stroke therapy .

Mecanismo De Acción

The mechanism of action of (2R)-2-Methyl-1,4-diazepane;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

(2S)-2-Methyl-1,4-diazepane: The enantiomer of (2R)-2-Methyl-1,4-diazepane;dihydrochloride, with different stereochemistry.

1,4-Diazepane: The parent compound without the methyl substitution.

2-Methyl-1,4-diazepane: A similar compound with the same substitution but without the dihydrochloride form.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the dihydrochloride form, which can influence its solubility, stability, and reactivity compared to similar compounds.

Actividad Biológica

(2R)-2-Methyl-1,4-diazepane; dihydrochloride is a compound of considerable interest in medicinal chemistry and pharmacology due to its structural properties and biological activity. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₇H₁₄Cl₂N₂

- Molecular Weight : 195.11 g/mol

- Structure : Contains a seven-membered diazepane ring with a methyl substituent at the 2-position.

The biological activity of (2R)-2-Methyl-1,4-diazepane; dihydrochloride is attributed to its interaction with various molecular targets, including receptors and enzymes. The compound exhibits notable selectivity for certain receptors, which is crucial for its pharmacological effects.

- Cannabinoid Receptor Agonism : Research has identified 1,4-diazepane derivatives as potent agonists for Cannabinoid receptor 2 (CB2), which is implicated in various physiological processes including pain modulation and inflammation .

- Nicotinic Acetylcholine Receptors (nAChRs) : Studies have shown that compounds from the diazepane class can selectively modulate nAChRs, particularly α4β2-nAChRs, which are associated with cognitive functions and mood regulation .

- Enzyme Interaction : The compound acts as a substrate or inhibitor for specific enzymes, influencing metabolic pathways relevant to neurological disorders.

Biological Activity and Therapeutic Potential

The biological activities of (2R)-2-Methyl-1,4-diazepane; dihydrochloride can be summarized as follows:

- Anxiolytic Effects : Animal studies suggest that compounds in this class exhibit anxiolytic properties, making them potential candidates for treating anxiety disorders.

- Antidepressant Activity : Some derivatives have shown promise in preclinical models of depression by enhancing neurotransmitter signaling associated with mood regulation .

- Neuroprotective Effects : The ability to interact with neuroreceptors suggests potential neuroprotective roles, particularly in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of diazepane derivatives:

Propiedades

IUPAC Name |

(2R)-2-methyl-1,4-diazepane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-6-5-7-3-2-4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWSMXUIGFSDJY-QYCVXMPOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCCN1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCCN1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.